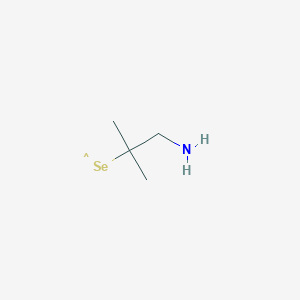
1-Amino-2-methylpropane-2-selenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-methylpropane-2-selenol is an organoselenium compound characterized by the presence of an amino group and a selenol group attached to a branched carbon chain
Métodos De Preparación
The synthesis of 1-Amino-2-methylpropane-2-selenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropane-2-thiol with selenium dioxide in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenol group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Amino-2-methylpropane-2-selenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include seleninic acid, selenoxide, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-methylpropane-2-selenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-methylpropane-2-selenol involves its ability to participate in redox reactions. The selenol group can undergo oxidation and reduction, making it a versatile reagent in redox chemistry. The amino group can interact with various molecular targets, potentially influencing biological pathways and processes.
Comparación Con Compuestos Similares
1-Amino-2-methylpropane-2-selenol can be compared with other similar compounds, such as:
2-Amino-2-methylpropan-1-ol: This compound has a hydroxyl group instead of a selenol group, making it less reactive in redox reactions.
2-Amino-2-methylpropane-2-thiol: This compound has a thiol group instead of a selenol group, which affects its chemical reactivity and biological properties.
2-Amino-2-methylpropan-1-thiol: Similar to the previous compound but with the thiol group attached to a different carbon atom. The uniqueness of this compound lies in its selenol group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Propiedades
Fórmula molecular |
C4H10NSe |
|---|---|
Peso molecular |
151.10 g/mol |
InChI |
InChI=1S/C4H10NSe/c1-4(2,6)3-5/h3,5H2,1-2H3 |
Clave InChI |
RFOVMHPKAMWJRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
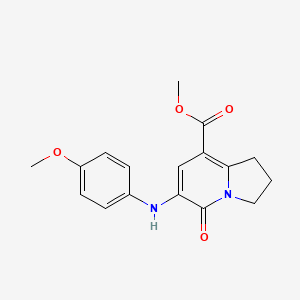



![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)
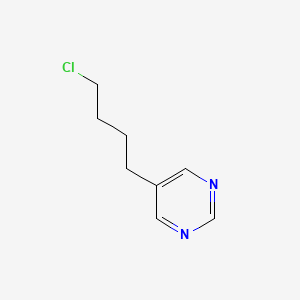
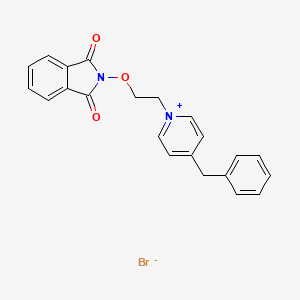
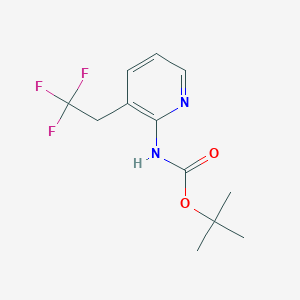
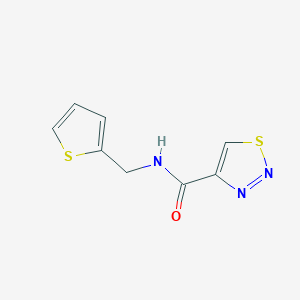

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)

